molecular formula C15H17NO B1517775 2-Methyl-4-(1-phenylethoxy)aniline CAS No. 1155912-79-0

2-Methyl-4-(1-phenylethoxy)aniline

Cat. No. B1517775
CAS RN: 1155912-79-0
M. Wt: 227.3 g/mol
InChI Key: LKDUICDNPUEDKC-UHFFFAOYSA-N
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Description

“2-Methyl-4-(1-phenylethoxy)aniline”, also known as MPEA, is an organic compound that belongs to the class of aniline derivatives. It has a chemical formula of C15H17NO and a molecular weight of 227.31 . It appears as an oil at room temperature .


Synthesis Analysis

The synthesis of anilines, including “this compound”, can be achieved through various methods. One such method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N . This indicates the presence of a phenyl ring attached to an aniline group via an ethoxy bridge, with a methyl group attached to the aniline ring .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Conductive Polymer Development

2-Methyl-4-(1-phenylethoxy)aniline and its derivatives contribute significantly to the field of conductive polymers. For instance, the electrooxidation of derivatives like 4-aminobiphenyl has been found to form uniform conducting polymer films with fibrillar morphology. These polymers, similar in structure to poly(aniline) and poly(p-phenylene), exhibit promising electrochromic properties, changing color in response to voltage variations due to the formation of polarons and subsequent oxidation into diimine species. This property indicates potential applications in developing smart materials and electronic devices (Guay, Leclerc, & Dao, 1988).

Sensor Technology

The derivatives of this compound are also explored in sensor technology. For example, research on poly(aniline), a polymer structurally similar to this compound, has shown that its pH-dependent properties due to proton coupled redox chemistry make it an excellent candidate for sensor applications. The inductive effect on the pK(a) of poly(aniline) has been utilized to produce active sensing elements, suggesting potential applications in developing non-enzymatic sensor technologies, including glucose sensors (Shoji & Freund, 2001).

Material Chemistry and Electrochemistry

In material chemistry and electrochemistry, the properties of aniline derivatives, closely related to this compound, have been harnessed for various applications. Studies show that derivatives like 4-aminopyridines and their derivatives exhibit unique UV spectra and solvation effects in different solvents, indicating their potential utility in developing novel materials with specific optical properties (Cumper & Singleton, 1968). Furthermore, advancements in the synthesis and characterization of novel electrochromic materials employing specific aniline units have been reported, showcasing their suitability for applications in NIR region electrochromic devices (Li et al., 2017).

Safety and Hazards

The safety data for “2-Methyl-4-(1-phenylethoxy)aniline” is currently unavailable online . Therefore, it is recommended to handle this compound with the general precautions used for handling chemicals.

properties

IUPAC Name

2-methyl-4-(1-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-10-14(8-9-15(11)16)17-12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDUICDNPUEDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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